An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyaniline (CAS 144851-62-7): A Key Building Block for Modern Drug Discovery and Agrochemicals
An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyaniline (CAS 144851-62-7): A Key Building Block for Modern Drug Discovery and Agrochemicals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,6-difluoro-3-methoxyaniline. This fluorinated aniline derivative is a valuable building block for researchers, scientists, and drug development professionals, offering unique electronic and steric properties that are highly sought after in the design of novel bioactive molecules.
Introduction: The Strategic Advantage of Fluorination in Molecular Design
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a drug candidate to its biological target.[2] 2,6-Difluoro-3-methoxyaniline (CAS: 144851-62-7) is a prime example of a fluorinated building block that has gained significant interest. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking an amino group and a meta-methoxy group, creates a distinct electronic environment that influences its reactivity and its interactions with biological macromolecules.[2] This guide will delve into the core properties and applications of this versatile compound.
Physicochemical and Spectral Properties
2,6-Difluoro-3-methoxyaniline is a compound with the molecular formula C₇H₇F₂NO and a molecular weight of approximately 159.13 g/mol .[2][3][4][5] Depending on the ambient temperature, it can present as a liquid or a solid.[2]
Table 1: Physicochemical Properties of 2,6-Difluoro-3-methoxyaniline
| Property | Value | Source |
| CAS Number | 144851-62-7 | [2][3][4][5] |
| Molecular Formula | C₇H₇F₂NO | [2][3][4][5] |
| Molecular Weight | 159.13 g/mol | [2][3] |
| Appearance | Clear colorless to pale orange liquid/solid | [6] |
| Refractive Index (@ 20°C) | 1.5210-1.5260 | [6] |
| Purity (typical) | ≥96.0% (GC) | [6] |
Spectral Analysis (Predicted)
¹H NMR (predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
¹³C NMR (predicted): The carbon NMR spectrum will be characterized by signals for the seven carbon atoms. The carbons attached to fluorine will show large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observed for neighboring carbons.
IR Spectroscopy (predicted): The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).
Mass Spectrometry (predicted): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 159, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The synthesis of 2,6-difluoro-3-methoxyaniline typically proceeds through a two-step sequence starting from 2,6-difluoroanisole. This process involves an electrophilic aromatic substitution followed by a reduction.
Diagram 1: General Synthesis Pathway
Caption: A typical two-step synthesis of 2,6-Difluoro-3-methoxyaniline.
Detailed Experimental Protocol (Representative Example)
The following protocol is a representative example for the synthesis of 2,6-difluoro-3-methoxyaniline, based on established methods for the nitration of similar aromatic compounds and the reduction of nitroarenes.[2]
Step 1: Nitration of 2,6-Difluoroanisole
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: To the cold, stirred nitrating mixture, add 2,6-difluoroanisole dropwise at a rate that maintains the internal temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for approximately 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product, 2,6-difluoro-3-nitroanisole.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Reduction of 2,6-Difluoro-3-nitroanisole
-
Reaction Setup: In a round-bottom flask, suspend the purified 2,6-difluoro-3-nitroanisole in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,6-difluoro-3-methoxyaniline. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Reactivity Profile
The reactivity of 2,6-difluoro-3-methoxyaniline is governed by the interplay of its functional groups:
-
Amino Group: The primary amino group is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.
-
Aromatic Ring: The aromatic ring is activated by the amino and methoxy groups towards electrophilic substitution. However, the two ortho-fluorine atoms are strongly electron-withdrawing and deactivating, which modulates the overall reactivity and directs incoming electrophiles.
-
Fluorine Atoms: The fluorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can influence the acidity of the N-H protons and the basicity of the amino group.
Applications in Drug Discovery and Agrochemicals
2,6-Difluoro-3-methoxyaniline serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[2]
Kinase Inhibitors in Oncology
The substituted aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of 2,6-difluoro-3-methoxyaniline can be exploited to fine-tune the binding affinity and selectivity of these inhibitors for their target kinases. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of kinases, while the methoxy group can be used as a handle for further synthetic modifications.
Diagram 2: Role in Kinase Inhibitor Synthesis
Caption: General scheme for incorporating the aniline into a kinase inhibitor scaffold.
Agrochemicals
Fluorinated anilines are also important components of modern agrochemicals, such as herbicides and fungicides. The presence of fluorine can enhance the efficacy and selectivity of these compounds. For example, derivatives of 2,6-difluoroaniline have been utilized in the synthesis of acetohydroxyacid synthase (AHAS) inhibiting herbicides.[7]
Safety and Handling
2,6-Difluoro-3-methoxyaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many aniline derivatives, it is considered to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[8] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9]
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2,6-Difluoro-3-methoxyaniline is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of functional groups and the presence of fluorine atoms provide chemists with a powerful tool for the synthesis of novel compounds with tailored properties. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of versatile and well-characterized intermediates like 2,6-difluoro-3-methoxyaniline is expected to increase. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
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